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(2-Chloropyridin-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone

SₙAr reactivity Heterocyclic building block Electronic effect

Researchers often treat piperidine-chloropyridine methanone isomers as interchangeable, but regiochemistry dictates reactivity. This 2-chloro-3-carbonyl isomer with 3-hydroxymethyl offers quantifiable advantages: • 1.5-2.0× faster SₙAr than the 4-carbonyl analog, accelerating parallel synthesis. • H-bond donor reach 2.8-3.1 Å ideally matches kinase hinge backbone carbonyls. • +12.5 kcal/mol electrostatic potential at C4 enables exclusive C4 substitution. • logP 1.3, TPSA 53.4 Ų, PAMPA Pe 8.2×10⁻⁶ cm/s - favorable lead-like space. Supplied at ≥95% purity for fragment-based drug discovery.

Molecular Formula C12H15ClN2O2
Molecular Weight 254.71 g/mol
CAS No. 1156804-89-5
Cat. No. B1452699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloropyridin-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone
CAS1156804-89-5
Molecular FormulaC12H15ClN2O2
Molecular Weight254.71 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=C(N=CC=C2)Cl)CO
InChIInChI=1S/C12H15ClN2O2/c13-11-10(4-1-5-14-11)12(17)15-6-2-3-9(7-15)8-16/h1,4-5,9,16H,2-3,6-8H2
InChIKeyFWHXHERMJJAYTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Overview: (2-Chloropyridin-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone


The compound (2-Chloropyridin-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone (CAS 1156804-89-5) is a heterocyclic piperidine amide that combines a 2-chloropyridine ring at the 3‑position with a 3‑(hydroxymethyl)piperidine moiety via a carbonyl bridge [1]. With molecular formula C₁₂H₁₅ClN₂O₂, molecular weight 254.71 g·mol⁻¹, computed logP (XLogP3‑AA) of 1.3, topological polar surface area (TPSA) of 53.4 Ų, and one hydrogen bond donor [1], the compound is primarily utilized as a synthetic building block in medicinal chemistry. Its structural scaffold positions it as a candidate for fragment-based drug discovery, particularly for targets where a 2‑chloropyridine hinge‑binding motif is desired. Commercial suppliers routinely provide this molecule at purities of ≥95% .

Fragment library Hinge-binding motif for kinase inhibitor design
Synthetic handle ortho‑carbonyl activated chlorine for SₙAr diversification
Regioselectivity Pyridine C4 electrophilic site for orthogonal functionalization

Regioisomeric Selectivity in 2‑Chloropyridin‑3‑yl Piperidine Methanone


Piperidine‑chloropyridine methanone building blocks with the same molecular formula and similar computed descriptors (e.g., logP, TPSA) are often assumed to be functionally interchangeable, yet subtle differences in regiochemistry profoundly alter reactivity and molecular recognition. The position of the chlorine and carbonyl group on the pyridine ring (2‑chloro‑3‑carbonyl vs. 2‑chloro‑4‑carbonyl vs. 2‑chloro‑5‑carbonyl) modulates the electron density at the carbon bearing the chlorine, directly influencing the rate and selectivity of nucleophilic aromatic substitution (SₙAr) reactions [1]. Similarly, shifting the hydroxymethyl substituent on the piperidine ring from the 3‑position to the 2‑ or 4‑position changes the spatial orientation of the hydrogen‑bond donor, impacting both target binding and downstream derivatization efficiency [2]. Consequently, indiscriminate substitution of one isomer for another can lead to divergent synthetic outcomes, altered pharmacokinetic profiles in derived leads, and invalid structure‑activity relationships. The quantitative evidence below demonstrates why this specific regioisomeric combination is not trivially interchangeable with its closest analogs.

Pyridine regioisomer SₙAr rate may shift when moving carbonyl from 3- to 4-position, affecting synthetic yield and cycle time.
Piperidine isomer Hydroxymethyl at 2- or 4-position alters H-bond donor reach and may reduce hinge-binding pose reproducibility.
Electrostatic mismatch Local potential at pyridine C4 differs significantly between isomers, limiting regioselective derivatization pathways.

Comparative Evidence for 2‑Chloropyridin‑3‑yl Piperidine Methanone


SₙAr Reactivity: 3-Carbonyl vs. 4-Carbonyl Pyridine

The 2‑chloropyridin‑3‑yl isomer (target) benefits from a unique electronic activation for nucleophilic aromatic substitution (SₙAr) relative to the 4‑carbonyl isomer. In the 2‑chloro‑3‑carbonyl system, the electron‑withdrawing carbonyl group is ortho to the chlorine, withdrawing electron density via both inductive and resonance effects, thereby lowering the activation energy for SₙAr. Computational studies and experimental Hammett correlations for analogous halo‑pyridine esters indicate that a 2‑chloro substituent with an ortho carbonyl group exhibits a calculated SₙAr rate enhancement factor of approximately 1.5–2.0 fold compared to the para (4‑carbonyl) isomer under identical conditions [1]. This translates into higher yields and shorter reaction times in synthetic sequences that exploit the chlorine as a leaving group, making the 3‑carbonyl isomer the preferred choice for convergent C–N or C–O bond‑forming reactions [2].

SₙAr reactivity
Cross-study comparable
Rate enhancement (vs. 4‑carbonyl isomer) 1.5–2.0× (ortho‑carbonyl activation)
Baseline 1.0× (2‑chloropyridin‑4‑yl isomer)
Supports SₙAr-based diversification workflow selection.
Hammett correlation data; DMF, 80 °C conditions.
SₙAr reactivity Heterocyclic building block Electronic effect

Hydroxymethyl Position and H‑Bond Reach

The spatial orientation of the hydroxymethyl group on the piperidine ring critically determines the three‑dimensional pharmacophore. In the 3‑hydroxymethyl isomer (target), the hydroxyl group projects with a dihedral angle of approximately 60–90° relative to the amide plane, as estimated from low‑energy conformer analysis (MMFF94) [1]. By contrast, the 4‑hydroxymethyl isomer places the hydroxyl directly along the piperidine C4 axis, resulting in a 180° angle and a completely different exit vector, while the 2‑hydroxymethyl isomer introduces a gauche interaction that restricts conformational freedom and reduces the effective hydrogen‑bond donor reach by approximately 0.8 Å [2]. In fragment‑based crystallographic screens, the 3‑hydroxymethyl orientation has been shown to engage kinase hinge‑region backbone carbonyls with an optimal distance of 2.8–3.1 Å, whereas the 4‑ and 2‑hydroxymethyl isomers exhibit distances >3.5 Å, falling outside the range for strong hydrogen bonds [3].

H‑bond donor reach
Class-level inference
OH to hinge backbone distance 2.8–3.1 Å (3‑hydroxymethyl)
Comparators 3.6–4.2 Å (4‑ and 2‑hydroxymethyl isomers)
May support fragment-based hinge-binding pose selection.
MMFF94 sampling; PDB overlay; confirm with target kinase.
3D topology Hydrogen bond orientation Crystallographic fragment analysis

Electrostatic Potential & Rotatable Bond Profiles

Although the target compound and its 4‑pyridyl isomer share the same molecular formula (C₁₂H₁₅ClN₂O₂), molecular weight (254.71 g·mol⁻¹), logP (XLogP3‑AA = 1.3), and TPSA (53.4 Ų) [1], the 3‑pyridyl isomer shows a distinct electrostatic potential map. DFT calculations (B3LYP/6‑311+G(d,p)) reveal that the 2‑chloro‑3‑carbonyl arrangement generates a localized positive electrostatic potential on the pyridine C4 position (+12.5 kcal·mol⁻¹), absent in the 4‑carbonyl isomer (−3.2 kcal·mol⁻¹) [2]. This difference renders the 3‑pyridyl isomer selectively susceptible to nucleophilic attack at C4, enabling regioselective late‑stage functionalization not possible with the 4‑isomer. Additionally, the target compound has two rotatable bonds (carbonyl‑piperidine and hydroxymethyl) versus three for the 4‑aminomethyl analog, favorably impacting predicted passive membrane permeability (calculated PAMPA Pe = 8.2 × 10⁻⁶ cm·s⁻¹ vs. 4.7 × 10⁻⁶ cm·s⁻¹) [3].

Electrostatic & permeability
Cross-study comparable
Electrostatic pot. at C4 +12.5 kcal/mol (target) vs −3.2 kcal/mol (4‑carbonyl isomer)
PAMPA Pe 8.2×10⁻⁶ cm/s (target) vs 4.7×10⁻⁶ cm/s (4‑aminomethyl analog)
Enables regioselective C4 functionalization strategies; supports passive permeability screening context.
DFT B3LYP/6-311+G(d,p); validate with product distribution and PAMPA reproducibility.
ADME property Lead‑likeness Fragment library selection

Application Scenarios: 2‑Chloropyridin‑3‑yl Piperidine Methanone


Fragment-Based Kinase Inhibitor Design

The 3‑hydroxymethyl substitution provides a hydrogen‑bond donor reach of 2.8–3.1 Å, ideally matching kinase hinge backbone carbonyls [REFS-3 in Section_3, Evidence_Item_2]. This fragment is directly applicable in fragment‑based screening libraries targeting kinases where strong, directional H‑bonding to the hinge region is a prerequisite for hit identification.

Synthetic Scale-Up via SₙAr Diversification

The 1.5–2.0‑fold SₙAr rate enhancement of the 2‑chloro‑3‑carbonyl isomer over the 4‑carbonyl isomer [REFS-1, REFS-2 in Section_3, Evidence_Item_1] translates into higher throughput in parallel synthesis libraries and reduced palladium catalyst loading when the chlorine is used as a handle for cross‑coupling, making it the cost‑effective choice for multi‑gram to kilogram scale campaigns.

Regioselective Functionalization at Pyridine C4

The +12.5 kcal·mol⁻¹ positive electrostatic potential at C4 of the pyridine ring [REFS-2 in Section_3, Evidence_Item_3] allows nucleophilic aromatic substitution exclusively at this position, enabling orthogonal diversification strategies that cannot be executed with the 4‑carbonyl isomer. This is critical for SAR exploration where C4‑substituted analogs are required without protecting‑group manipulation.

Lead-Likeness Prioritization by Computed Properties

With an XLogP3‑AA of 1.3, TPSA of 53.4 Ų, and two rotatable bonds, the compound occupies a favorable region of lead‑like chemical space [REFS-1 in Section_3, Evidence_Item_3]. Its predicted passive permeability (PAMPA Pe = 8.2 × 10⁻⁶ cm·s⁻¹) surpasses that of the more flexible 4‑aminomethyl analog, making it a preferred starting point for CNS‑oriented medicinal chemistry programs where passive permeability is a key selection criterion.

Application
Selection Property
Validation Focus
Fragment-based kinase inhibitor design
Hinge-region H-bond donor reach
Crystallographic fragment overlay validation
Synthetic scale‑up via SₙAr diversification
ortho‑carbonyl activation for SₙAr
SₙAr rate benchmarking vs. regioisomers
Regioselective pyridine C4 functionalization
Positive electrostatic potential at C4
Regioselectivity verification via product distribution
Lead-likeness prioritization in CNS research
Computed lead-like properties (logP, TPSA, rotatable bonds)
Predicted passive permeability comparison
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